5-Methyl-2-(piperazin-1-yl)thiazole

Description

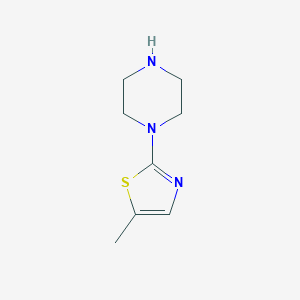

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-7-6-10-8(12-7)11-4-2-9-3-5-11/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAIDZGUOXGFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610758 | |

| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118113-05-6 | |

| Record name | 1-(5-Methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Review of the 5-Methyl-2-(piperazin-1-yl)thiazole Scaffold

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

The 5-methyl-2-(piperazin-1-yl)thiazole core is a significant heterocyclic scaffold in modern medicinal chemistry. While detailed research on the specific parent molecule is limited, its derivatives have demonstrated a wide array of potent biological activities, positioning this scaffold as a valuable starting point for the development of novel therapeutics. Compounds incorporating this moiety have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of derivatives built upon the this compound framework, presenting key quantitative data, experimental protocols, and relevant biological pathways to inform future drug discovery efforts.

Introduction to the Thiazole-Piperazine Moiety

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen, recognized as a "privileged structure" in drug discovery due to its presence in numerous FDA-approved drugs.[2] Thiazole derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[3] Similarly, the piperazine ring is a common pharmacophore found in many bioactive molecules, contributing to improved pharmacokinetic profiles and potent biological interactions.[4] The strategic combination of these two scaffolds in the this compound core creates a versatile platform for developing targeted therapeutic agents. Numerous studies have focused on synthesizing libraries of derivatives from this core, leading to the identification of lead compounds with significant efficacy in preclinical models.[5]

Synthesis and Characterization

The synthesis of thiazole-piperazine derivatives typically follows a multi-step synthetic pathway, often employing the Hantzsch thiazole synthesis or variations thereof. A generalized workflow for the synthesis of these compounds is outlined below.

General Synthetic Pathway

A common approach involves the reaction of a thiosemicarbazide derivative with an appropriate α-haloketone to form the thiazole ring. The piperazine moiety is either introduced prior to thiazole formation or appended in a subsequent step via nucleophilic substitution.

Characterization

The structures of newly synthesized compounds are typically confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure.[5][6][7][8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the final products.[6][7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the molecule.[6][7]

Biological Activity and Therapeutic Potential

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with the most significant findings in oncology.

Anticancer Activity

Numerous studies report the potent cytotoxic effects of thiazole-piperazine derivatives against various human cancer cell lines.[9] These compounds often exhibit activity in the low micromolar to nanomolar range. The mechanism of action is frequently linked to the inhibition of key signaling kinases and the induction of apoptosis.

Table 1: Cytotoxic Activity of Selected Thiazole-Piperazine Derivatives

| Compound ID | Cancer Cell Line | IC50 Value | Target/Mechanism | Reference |

|---|---|---|---|---|

| Compound 9i | HCT-116 (Colon) | 8.51 µM | EGFR Kinase Inhibition, Apoptosis Induction | [9] |

| Compound 9i | HepG2 (Liver) | 22.02 µM | EGFR Kinase Inhibition, Apoptosis Induction | [9] |

| Compound 9i | MCF-7 (Breast) | 13.01 µM | EGFR Kinase Inhibition, Apoptosis Induction | [9] |

| Compound 7b | EGFR Kinase Assay | 3.5 nM | EGFR Kinase Inhibition | [7][9] |

| Compound 9a | EGFR Kinase Assay | 12.1 nM | EGFR Kinase Inhibition | [7][9] |

| Compound 6a | MDA-MB-231 (Breast) | 1.415 µM | Cytotoxicity | [6] |

| Compound 6g | MDA-MB-231 (Breast) | 1.484 µM | Cytotoxicity |[6] |

Mechanism of Action: EGFR Pathway Inhibition

A significant number of thiazole-piperazine derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like PI3K/AKT and MAPK, promoting cell proliferation, survival, and metastasis. By inhibiting EGFR, these compounds can effectively block these pro-cancerous signals and induce apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

5-Methyl-2-(piperazin-1-yl)thiazole chemical properties and structure

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of 5-Methyl-2-(piperazin-1-yl)thiazole. This compound is of interest in medicinal chemistry due to its scaffold, which combines the thiazole and piperazine heterocycles. Both moieties are present in a wide range of pharmacologically active agents, suggesting potential applications in drug discovery.[1][2][3]

Chemical Structure and Properties

This compound is a heterocyclic compound. Its structure consists of a five-membered thiazole ring, which is an aromatic ring containing sulfur and nitrogen atoms.[4] This ring is substituted at the 2-position with a piperazine ring and at the 5-position with a methyl group. The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, which is a common functional group in drug design.[5][6]

1.1. Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 1-(5-methyl-1,3-thiazol-2-yl)piperazine | [7] |

| CAS Number | 118113-05-6 | [7] |

| Molecular Formula | C₈H₁₃N₃S | [7] |

| Molecular Weight | 183.27 g/mol | [7] |

| Appearance | Liquid | [7] |

| InChI Key | QBAIDZGUOXGFNA-UHFFFAOYSA-N | [7] |

Synthesis and Experimental Protocols

The synthesis of 2-(piperazin-1-yl)thiazole derivatives is typically achieved through the nucleophilic substitution of a halogenated thiazole precursor with piperazine. The following protocol describes a general and effective method for the laboratory-scale synthesis of the title compound.

2.1. General Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the reaction of 2-bromo-5-methylthiazole with piperazine.

Materials and Reagents:

-

2-bromo-5-methylthiazole

-

Piperazine (anhydrous)

-

Dimethylformamide (DMF), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-5-methylthiazole (1 equivalent) and piperazine (2 equivalents) in anhydrous DMF.

-

Add sodium bicarbonate (2 equivalents) to the mixture.

-

Heat the reaction mixture at 70-80°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Logical Workflow Visualization

The following diagram illustrates the synthetic workflow for this compound as described in the protocol above.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jetir.org [jetir.org]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. jocpr.com [jocpr.com]

Unraveling the In Vitro Mechanisms of 2-(Piperazin-1-yl)thiazole Derivatives: A Technical Guide

Introduction

The core structure, combining a thiazole ring with a piperazine moiety, serves as a versatile scaffold for targeting various biological macromolecules. The following sections will delve into the quantitative data, experimental methodologies, and visual representations of the key findings for this promising class of compounds.

Quantitative In Vitro Activity of 2-(Piperazin-1-yl)thiazole Derivatives

The in vitro bioactivity of 2-(piperazin-1-yl)thiazole derivatives has been predominantly evaluated in the context of cancer and Alzheimer's disease. The following tables summarize the key quantitative data from various studies, focusing on their antiproliferative and enzyme inhibitory activities.

Table 1: Antiproliferative Activity of 2-(Piperazin-1-yl)thiazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa (Cervical Cancer) | Not Specified | 1.6 ± 0.8 | [1] |

| Quinolinyl-thiazole hybrids with N-methyl piperazine | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT Assay | 1.415 ± 0.16 | [2] |

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamides | T-47D (Breast Cancer) | Not Specified | 2.73 ± 0.16 | [3] |

| Piperazine-based bis(thiazole) hybrids | HCT116 (Colorectal Carcinoma) | Sulforhodamine B Assay | 8.51 ± 2.5 | [4] |

| Piperazine-based bis(thiazole) hybrids | HepG2 (Hepatoblastoma) | Sulforhodamine B Assay | 22.02 ± 2.9 | [4] |

| Piperazine-based bis(thiazole) hybrids | MCF-7 (Breast Cancer) | Sulforhodamine B Assay | 13.01 ± 2.8 | [4] |

| Thiazole derivatives | MCF-7 (Breast Cancer) | MTT Assay | 2.57 ± 0.16 | [5] |

| Thiazole derivatives | HepG2 (Liver Cancer) | MTT Assay | 7.26 ± 0.44 | [5] |

Table 2: Enzyme Inhibitory Activity of 2-(Piperazin-1-yl)thiazole Derivatives

| Compound Class | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| 2-aminothiazole derivatives | Src Family Kinase | Biochemical Assay | Nanomolar to subnanomolar | [6] |

| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamides | VEGFR-2 | Not Specified | 0.0468 ± 0.0024 | [3] |

| Thiazole-clubbed piperazine derivatives | Human Acetylcholinesterase (hAChE) | Not Specified | 0.151 | [7] |

| Thiazole-clubbed piperazine derivatives | Human Butyrylcholinesterase (hBuChE) | Not Specified | 0.103 | [7] |

| Piperazine-based thiazolidinones | VEGFR2 Tyrosine Kinase | Not Specified | < 0.3 | [8] |

| Thiazole derivatives | VEGFR-2 | Enzyme Assay | 0.15 | [5] |

Key In Vitro Mechanisms of Action

Based on the available data, the primary in vitro mechanisms of action for 2-(piperazin-1-yl)thiazole derivatives can be categorized as follows:

Kinase Inhibition

A significant body of evidence points towards the ability of this compound class to inhibit various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.

-

Src Family Kinase Inhibition : Early studies identified the 2-aminothiazole scaffold as a template for potent pan-Src kinase inhibitors.[6] These kinases are often overactive in cancer, contributing to tumor growth and metastasis.

-

VEGFR-2 Inhibition : Several studies have demonstrated that 2-(piperazin-1-yl)thiazole derivatives can potently inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][5][8] By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to tumors, thereby inhibiting their growth.

Induction of Apoptosis and Cell Cycle Arrest

In addition to direct enzyme inhibition, these compounds have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells.

-

Cell Cycle Arrest : A study on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides revealed that a lead compound could induce G1-phase arrest in the cell cycle of HeLa cells.[1]

-

Apoptosis Induction : Certain 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were found to induce both early and late apoptosis in cancer cells.[3] Similarly, piperazine-based thiazolidinones were shown to induce caspase-dependent apoptosis.[8]

Cholinesterase Inhibition

In the context of Alzheimer's disease, thiazole-clubbed piperazine derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of 2-(piperazin-1-yl)thiazole derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

-

Cell Seeding : Cancer cells (e.g., MDA-MB-231, MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition : After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][5]

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Assay Setup : The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP.

-

Compound Addition : The test compounds are added to the wells at various concentrations.

-

Kinase Reaction : The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.

-

Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis : The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.[5]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment : Cells are treated with the test compound for a specific time.

-

Cell Harvesting and Fixation : The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining : The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry : The DNA content of the individual cells is measured using a flow cytometer.

-

Data Analysis : The resulting DNA histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-(piperazin-1-yl)thiazole derivatives.

Caption: Proposed mechanism of apoptosis induction and cell cycle arrest by 2-(piperazin-1-yl)thiazole derivatives.

Caption: A simplified workflow of the MTT assay for determining compound cytotoxicity.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 5-Methyl-2-(piperazin-1-yl)thiazole: An Analysis of Structurally Related Compounds

Disclaimer: There is currently no publicly available scientific literature detailing the specific therapeutic targets or biological activity of 5-Methyl-2-(piperazin-1-yl)thiazole. This technical guide, therefore, explores the potential therapeutic applications of this compound by conducting an in-depth analysis of structurally similar molecules that share its core thiazole and piperazine moieties. The information presented herein is intended for researchers, scientists, and drug development professionals to inform future investigations into this and related chemical scaffolds.

Introduction: The Therapeutic Promise of Thiazole and Piperazine Scaffolds

The thiazole ring and the piperazine nucleus are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds. The unique physicochemical properties of these heterocyclic systems allow for diverse interactions with a wide range of biological targets. This has led to the development of potent agents for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Given the presence of both these key pharmacophores, this compound represents an intriguing starting point for drug discovery efforts. This whitepaper will systematically review the established therapeutic targets of structurally related compounds to hypothesize the potential biological activities of the title compound.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of analogous compounds, three primary therapeutic areas emerge as high-potential fields of investigation for this compound:

-

Anticancer Activity: Targeting key signaling pathways in cancer cells.

-

Anti-inflammatory Activity: Modulating enzymatic activity in the inflammatory cascade.

-

Treatment of Neurodegenerative Diseases: Inhibiting enzymes and pathological protein aggregation implicated in diseases like Alzheimer's and Parkinson's.

The following sections will delve into the specific molecular targets within each of these areas, presenting quantitative data for representative compounds and detailing the experimental protocols used for their evaluation.

Anticancer Potential: Targeting Receptor Tyrosine Kinases

Derivatives of thiazole and piperazine have demonstrated significant potential as anticancer agents, primarily through the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and proliferation. One of the most prominent targets in this class is the Epidermal Growth Factor Receptor (EGFR).

Epidermal Growth Factor Receptor (EGFR) Inhibition

Quinolinyl-thiazole hybrids bearing an N-methyl piperazine moiety have shown potent cytotoxic activity against various cancer cell lines. This activity is often attributed to the inhibition of EGFR, a key driver in many epithelial cancers.

Quantitative Data for Representative EGFR Inhibitors:

| Compound Class | Representative Compound(s) | Target Cell Line | IC50 (µM) |

| Quinolinyl-thiazole N-methyl piperazine derivatives | Compound 6a | MDA-MB-231 | 1.415 ± 0.16 |

| Compound 6g | MDA-MB-231 | 1.484 ± 0.13 | |

| Compound 6h | MDA-MB-231 | 1.658 ± 0.15 | |

| Piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids | Compound 9i | HCT116 | 8.51 ± 2.5 |

| HEPG2 | 22.02 ± 2.9 | ||

| MCF7 | 13.01 ± 2.8 |

Experimental Protocol: EGFR Kinase Inhibition Assay

The inhibitory activity against EGFR is typically determined using a kinase assay that measures the phosphorylation of a substrate by the recombinant human EGFR kinase domain.

-

Principle: The assay quantifies the ability of a test compound to block the transfer of a phosphate group from ATP to a synthetic substrate.

-

Materials: Recombinant human EGFR kinase, 96-well microplates, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, ATP, and a detection system (e.g., ELISA-based with an anti-phosphotyrosine antibody).

-

Workflow:

-

Plate Coating: Microplates are coated with the substrate.

-

Compound Addition: Serial dilutions of the test compound are added to the wells.

-

Kinase Reaction: The recombinant EGFR kinase is added, and the reaction is initiated by the addition of ATP. The plate is incubated to allow for phosphorylation.

-

Detection: The phosphorylated substrate is detected using a specific antibody, and the signal is quantified using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Experimental Workflow: EGFR Kinase Inhibition Assay

Signaling Pathway: EGFR Signaling

Anti-inflammatory Potential: Cyclooxygenase-1 (COX-1) Inhibition

The thiazole moiety is also a key component of compounds with anti-inflammatory properties. 5-Methylthiazole-thiazolidinone conjugates, for instance, have been identified as selective inhibitors of Cyclooxygenase-1 (COX-1), an enzyme involved in the synthesis of prostaglandins which are key mediators of inflammation.

Quantitative Data for Representative COX-1 Inhibitors:

| Compound Class | Representative Compound(s) | IC50 (µM) |

| 5-Methylthiazole-Thiazolidinone Conjugates | Compound with 3-Br substitution | 1.08 |

| Compound with 2,3-di-Cl substitution | >1.08 | |

| Reference Compounds | Naproxen | 40.10 |

| Ibuprofen | 12.7 |

Experimental Protocol: COX-1 Inhibition Assay

The inhibitory effect on COX-1 is typically assessed using a commercially available COX inhibitor screening assay kit.

-

Principle: This assay measures the peroxidase activity of COX-1. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of the enzyme then reduces PGG2 to PGH2. This process is monitored by a colorimetric or fluorometric probe.

-

Materials: Purified COX-1 enzyme, arachidonic acid (substrate), a colorimetric or fluorometric probe, assay buffer, and a 96-well plate.

-

Workflow:

-

Reagent Preparation: Prepare assay buffer, enzyme, substrate, and test compounds.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the COX-1 enzyme, and the test compound at various concentrations.

-

Initiation: The reaction is started by adding arachidonic acid.

-

Measurement: The plate is incubated, and the change in absorbance or fluorescence is measured over time using a plate reader.

-

Analysis: The rate of reaction is determined, and the percent inhibition for each compound concentration is calculated. The IC50 value is then determined from the dose-response curve.

-

Experimental Workflow: COX-1 Inhibition Assay

Signaling Pathway: Prostaglandin Synthesis

Potential in Neurodegenerative Diseases

The thiazole and piperazine scaffolds are present in numerous compounds designed to tackle the multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's. Key targets include enzymes that regulate neurotransmitter levels and the pathological aggregation of proteins.

Monoamine Oxidase A (MAO-A) Inhibition

Thiazolylhydrazine-piperazine derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression, a common comorbidity in neurodegenerative diseases.

Quantitative Data for Representative MAO-A Inhibitors:

| Compound Class | Representative Compound(s) | IC50 (µM) |

| Thiazolylhydrazine-Piperazine Derivatives | Compound 3e | 0.057 ± 0.002 |

| Compound 3c | >0.057 | |

| Compound 3d | >0.057 | |

| Reference Compounds | Moclobemide | 6.061 ± 0.262 |

| Clorgiline | 0.062 ± 0.002 |

Experimental Protocol: MAO-A Inhibition Assay (Fluorometric Method)

-

Principle: This assay measures the activity of MAO-A by monitoring the production of a fluorescent product resulting from the deamination of a substrate.

-

Materials: Recombinant human MAO-A, a suitable fluorogenic substrate (e.g., kynuramine), a buffer system, and a 96-well black plate.

-

Workflow:

-

Reaction Mixture: In a 96-well plate, the test compound, MAO-A enzyme, and buffer are pre-incubated.

-

Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

-

Measurement: The fluorescence intensity is measured at appropriate excitation and emission wavelengths over time.

-

Data Analysis: The rate of the reaction is calculated, and the percent inhibition is determined for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.

-

Cholinesterase (AChE and BuChE) Inhibition and β-Amyloid Aggregation

Thiazole-clubbed piperazine derivatives have been investigated as multi-target agents for Alzheimer's disease. These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Additionally, they can inhibit the aggregation of β-amyloid (Aβ) peptides, a hallmark of Alzheimer's disease.

Quantitative Data for a Representative Multi-Target Agent:

| Compound Class | Representative Compound | Target | IC50 (µM) | Aβ Aggregation Inhibition (%) |

| Thiazole-clubbed piperazine derivative | Compound 10 | AChE | 0.151 | 73.53 |

| BuChE | 0.135 |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the hydrolysis of acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

-

Materials: AChE enzyme, acetylthiocholine iodide (substrate), DTNB, buffer solution, and a 96-well plate.

-

Workflow:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, and DTNB in buffer.

-

Reaction Setup: In a 96-well plate, add the buffer, DTNB, AChE enzyme, and the test compound.

-

Initiation: Start the reaction by adding the acetylthiocholine substrate.

-

Measurement: Measure the absorbance at 412 nm at regular intervals.

-

Analysis: Calculate the reaction rate and determine the percent inhibition and IC50 value.

-

Experimental Protocol: β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)

-

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.

-

Materials: Aβ peptide (e.g., Aβ1-42), Thioflavin T, buffer, and a 96-well black plate.

-

Workflow:

-

Aβ Preparation: Aβ peptide is prepared in a buffer that promotes aggregation.

-

Incubation: The Aβ peptide is incubated with and without the test compound at 37°C.

-

ThT Addition: After incubation, ThT is added to the samples.

-

Measurement: The fluorescence is measured at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

Analysis: The percentage of inhibition of aggregation is calculated by comparing the fluorescence of the samples with the test compound to the control samples without the compound.

-

Logical Relationship: Multi-Target Strategy for Alzheimer's Disease

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is lacking, the analysis of structurally related compounds provides a strong rationale for investigating its potential in several key therapeutic areas. The combination of the thiazole and piperazine scaffolds suggests a high probability of activity against targets in oncology, inflammation, and neurodegenerative diseases.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of targets including, but not limited to, EGFR, COX-1, MAO-A, AChE, and BuChE. Cellular assays to determine its cytotoxic, anti-inflammatory, and neuroprotective effects will also be crucial. The experimental protocols and data presented in this whitepaper can serve as a valuable starting point for these investigations. The exploration of this and similar molecules could lead to the discovery of novel and potent therapeutic agents for a range of debilitating diseases.

An In-depth Technical Guide to the Discovery and History of Piperazinylthiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinylthiazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of piperazinylthiazole derivatives, tracing their evolution from early explorations in central nervous system disorders to their current applications in oncology and infectious diseases. This document details the key synthetic strategies, summarizes structure-activity relationships, and presents detailed experimental protocols for the biological evaluation of these compounds. Furthermore, it elucidates the primary signaling pathways through which piperazinylthiazole derivatives exert their therapeutic effects, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Discovery and History

The history of piperazinylthiazole compounds is not a linear narrative of a single discovery but rather a convergence of research efforts across different therapeutic areas, where the combination of the piperazine and thiazole moieties has proven to be a fruitful strategy for modulating various biological targets.

Early Developments (Mid-1990s): Focus on Central Nervous System Agents

One of the earliest notable explorations of compounds containing a piperazinyl-thiazole structural motif emerged from research into atypical antipsychotic agents. A 1996 study detailed the synthesis and structure-activity relationships of a series of piperazinylbutyl-thiazolidinones. These compounds were evaluated for their affinity for dopamine D2, serotonin 5-HT2, and 5-HT1A receptors, which are key targets in the treatment of psychosis. This research highlighted the potential of the piperazinylthiazole scaffold in modulating CNS pathways.

Expansion into Oncology and Infectious Diseases (2000s - Present)

The 21st century has witnessed a significant expansion in the investigation of piperazinylthiazole derivatives for a broader range of therapeutic applications, most notably in oncology and infectious diseases.

-

Anticancer Activity: Recent studies have focused on the design and synthesis of novel piperazine-based bis(thiazole) and other hybrid molecules exhibiting potent anticancer properties.[1] These compounds have been shown to induce apoptosis in various cancer cell lines, including hepatoblastoma, colorectal carcinoma, and breast cancer.[1][2] The mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

-

Antimalarial and Antimicrobial Potential: The piperazinylthiazole scaffold has also been explored for its potential in combating infectious diseases. Research has demonstrated the antiplasmodial activity of piperazine-tethered thiazole compounds against chloroquine-resistant strains of Plasmodium falciparum.[3][4] Additionally, various derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

The timeline below highlights key milestones in the development of piperazinylthiazole compounds:

-

1996: Publication of research on piperazinylbutyl-thiazolidinones as potential atypical antipsychotic agents.

-

2015: A study reports the synthesis and cytotoxic activities of benzothiazole-piperazine derivatives against various cancer cell lines.[2]

-

2023: A study describes the parallel synthesis of a library of piperazine-tethered thiazole compounds with significant antiplasmodial activity.[3][4]

-

2024: Research published on novel piperazine-based bis(thiazole) hybrids as potent anti-cancer agents that induce caspase-dependent apoptosis.[1]

Synthetic Strategies

The synthesis of piperazinylthiazole derivatives typically involves multi-step reaction sequences. A common approach is the reaction of a piperazine-containing intermediate with a thiazole precursor.

One illustrative synthetic pathway involves the reaction of a thiosemicarbazone derivative with an appropriate 2-bromoacetophenone in ethanol to yield the target piperazinylthiazole compound.[5] Another strategy employs the reaction of piperazine with a pre-formed 4-chloromethyl-2-aminothiazole to generate the desired piperazine-tethered thiazole.[3][4] The diversity of these compounds can be further expanded by modifying the substituents on both the piperazine and thiazole rings.

Therapeutic Applications and Biological Activity

Piperazinylthiazole compounds have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

| Therapeutic Area | Biological Activity | Key Findings | Reference(s) |

| Oncology | Anticancer, Apoptosis Induction | Compounds exhibit cytotoxicity against hepatoblastoma, colorectal, and breast cancer cell lines. Induction of caspase-dependent apoptosis is a key mechanism. | [1][2] |

| Infectious Diseases | Antimalarial | Active against chloroquine-resistant Plasmodium falciparum strains. | [3][4] |

| Infectious Diseases | Antimicrobial | Derivatives show activity against various pathogenic bacteria and fungi. | |

| Central Nervous System | Antinociceptive | Thiazole-piperazine derivatives demonstrate antinociceptive effects, potentially involving the opioidergic system. | [5] |

| Central Nervous System | Antipsychotic | Early derivatives showed affinity for dopamine and serotonin receptors. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the biological evaluation of piperazinylthiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of piperazinylthiazole compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, HCT 116, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Piperazinylthiazole test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the piperazinylthiazole compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Antiplasmodial Activity Assay

This assay determines the efficacy of piperazinylthiazole compounds against Plasmodium falciparum.

Materials:

-

Chloroquine-sensitive and -resistant strains of P. falciparum

-

Human red blood cells

-

RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃

-

Piperazinylthiazole test compounds

-

SYBR Green I nucleic acid stain

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 2% hematocrit.

-

Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium in 96-well plates.

-

Incubation: Add parasitized red blood cells (1% parasitemia) to each well and incubate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Determine the EC₅₀ value (the concentration of the compound that causes a 50% reduction in parasite growth) by plotting the fluorescence intensity against the compound concentration.

Signaling Pathways and Mechanisms of Action

Piperazinylthiazole compounds exert their biological effects by modulating specific signaling pathways. The following diagrams illustrate some of the key pathways targeted by these compounds.

Apoptosis Induction in Cancer Cells

Many piperazinylthiazole derivatives with anticancer activity function by inducing apoptosis, or programmed cell death. This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic program.

References

- 1. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 2. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel 5-Methyl-2-(piperazin-1-yl)thiazole Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel 5-methyl-2-(piperazin-1-yl)thiazole analogs, a class of compounds with significant potential in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous FDA-approved drugs and biologically active molecules.[1] Its derivatives have demonstrated a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The incorporation of a piperazine moiety is a common strategy in drug design to enhance pharmacokinetic properties and receptor interactions.[1][5] This guide details various synthetic methodologies, experimental protocols, and characterization data for these promising compounds.

Synthetic Strategies and Methodologies

The synthesis of this compound analogs can be achieved through several strategic approaches. A common and effective method involves a multi-step synthesis, often culminating in the cyclization of a thiazole ring precursor.

One prominent strategy involves the initial formation of a substituted quinoline or other heterocyclic core, followed by nucleophilic substitution with N-methylpiperazine and subsequent cyclocondensation to form the thiazole ring.[1] Another approach utilizes a parallel synthesis methodology to create a diverse library of piperazine-tethered thiazole compounds, starting from the generation of 4-chloromethyl-2-amino thiazoles.[5] The renowned Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an alpha-halocarbonyl compound, also serves as a foundational method for constructing the thiazole core.[6]

General Synthetic Pathway

A representative synthetic pathway for preparing quinolinyl-thiazole hybrids bearing an N-methylpiperazine moiety is depicted below. This multi-step process begins with the formation of a quinoline carbaldehyde, followed by the introduction of the N-methylpiperazine group, and finally, a one-pot cyclocondensation to yield the target thiazole analogs.[1]

A second general approach involves the synthesis of thiazolylhydrazine-piperazine derivatives. This method starts with the reaction of 4-fluorobenzaldehyde with N-methylpiperazine, followed by condensation with thiosemicarbazide and subsequent cyclization with various α-haloketones.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of key intermediates and final this compound analogs, based on established literature methods.

Synthesis of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde (Intermediate)[1]

To a solution of 2-chloroquinoline-3-carbaldehyde in DMF, N-methylpiperazine and K₂CO₃ are added. The reaction mixture is heated and stirred. After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified.

General Procedure for the Synthesis of (E)-2-(2-((2-(4-methylpiperazin-1-yl)quinolin-3-yl)methylene)hydrazineyl)-4-arylthiazole (Final Analogs)[1]

A mixture of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, thiosemicarbazide, and a catalytic amount of sulfamic acid in PEG-400 is stirred and heated. Subsequently, a substituted phenacyl bromide is added, and heating is continued. The reaction mixture is then cooled, and the product is precipitated by the addition of ice-cold water, filtered, washed, and recrystallized to afford the pure compound.

Synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde (Intermediate)[7]

A mixture of 4-fluorobenzaldehyde, N-methylpiperazine, and K₂CO₃ in DMF is refluxed for 24 hours. The reaction mixture is then poured into ice water, and the resulting precipitate is filtered and recrystallized from ethanol.

Synthesis of 2-(4-(4-Methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide (Intermediate)[7]

A solution of 4-(4-methylpiperazin-1-yl)benzaldehyde and thiosemicarbazide in ethanol is refluxed for 3 hours. The reaction mixture is cooled, and the precipitated product is filtered and recrystallized from ethanol.

General Procedure for the Synthesis of 4-(2,4-Disubstitutedphenyl)-2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}thiazoles (Final Analogs)[8]

A mixture of 2-(4-(4-methylpiperazin-1-yl)benzylidene)hydrazine-1-carbothioamide and an appropriately substituted α-haloketone in ethanol is refluxed for 4-8 hours. After cooling, the precipitate is filtered and recrystallized from ethanol to yield the final product.

Data Presentation

The following tables summarize the characterization data and biological activity for a selection of synthesized this compound analogs.

Table 1: Spectroscopic Data for Selected Quinolinyl-Thiazole Hybrids[1]

| Compound | ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (126 MHz, DMSO-d₆) δ (ppm) | MS (m/z) [M+H]⁺ |

| 6a | 12.47 (s, 1H), 8.59 (s, 1H), 8.30 (d, J = 8.6 Hz, 2H), 8.25 (s, 1H), 8.14 (d, J = 8.6 Hz, 2H), 8.05–8.00 (m, 1H), 7.82–7.78 (m, 2H), 7.72–7.68 (m, 1H), 7.51–7.47 (m, 1H), 3.33 (s, 8H), 2.88 (s, 3H) | 168.12, 157.46, 148.45, 146.15, 146.01, 140.46, 138.25, 134.46, 130.24, 128.23, 127.07, 126.25, 125.14, 124.98, 124.04, 120.86, 108.78, 52.55, 47.33, 42.46 | 474.2784 |

| 6b | 12.37 (s, 1H), 8.58 (s, 1H), 8.23 (s, 1H), 8.05–7.99 (m, 1H), 7.83 (d, J = 8.4 Hz, 2H), 7.81–7.79 (m, 1H), 7.72–7.68 (m, 1H), 7.62 (d, J = 8.4 Hz, 2H), 7.50–7.46 (m, 2H), 3.33 (s, 8H), 2.89 (s, 3H) | 167.81, 157.43, 149.29, 145.95, 137.88, 134.37, 133.68, 131.48, 130.19, 128.20, 127.44, 127.06, 125.13, 125.00, 120.93, 120.51, 104.79, 52.50, 47.26, 42.39 | 507.2186 |

| 6c | 12.37 (s, 1H), 8.57 (s, 1H), 8.24 (s, 1H), 8.04–8.00 (m, J = 8.0 Hz, 1H), 7.90 (d, J = 6.8 Hz, 2H), 7.81–7.78 (m, J = 8.3 Hz, 1H), 7.71–7.68 (m, J = 7.4 Hz, 1H), 7.50–7.46 (m, J = 9.3 Hz, 4H), 3.35 (s, 8H), 2.87 (s, 3H) | 168.39, 158.07, 149.80, 146.54, 138.46, 134.91, 133.92, 132.48, 130.75, 129.14, 128.77, 127.70, 127.63, 125.68, 125.56, 121.52, 105.26, 53.16, 47.97, 43.12 | 463.2554 |

Table 2: Anticancer Activity of Quinolinyl-Thiazole Hybrids against MDA-MB-231 Cell Line[1]

| Compound | IC₅₀ (µM) ± SD |

| 6a | 1.415 ± 0.16 |

| 6b | 1.872 ± 0.19 |

| 6c | 2.115 ± 0.21 |

| 6d | 2.341 ± 0.23 |

| 6e | 2.567 ± 0.25 |

| 6f | 2.898 ± 0.27 |

| 6g | 1.654 ± 0.18 |

| 6h | 1.987 ± 0.20 |

Table 3: Spectroscopic Data for Selected Thiazolylhydrazine-piperazine Derivatives[8]

| Compound | ¹H NMR (300 MHz, DMSO-d₆, ppm) δ | HRMS (m/z) [M+H]⁺ |

| 3a | 2.84 (3H, s, CH₃), 3.33 (4H, br s, piperazine), 3.51 (4H, br s, piperazine), 7.05 (2H, d, J = 8.9 Hz), 7.29–7.31 (2H, m), 7.40 (2H, t, J = 7.3 Hz), 7.54 (2H, d, J = 8.9 Hz), 7.85 (2H, d, J = 7.2 Hz), 7.97 (1H, s, CH=N), 12.01 (1H, s, NH) | 378.1719 |

| 3g | 2.85 (3H, s, CH₃), 3.33 (4H, br s, piperazine), 3.55 (4H, br s, piperazine), 7.06 (2H, d, J = 8.9 Hz), 7.36 (1H, s, thiazole), 7.46 (2H, d, J = 8.6 Hz), 7.55 (2H, d, J = 8.9 Hz), 7.86 (2H, d, J = 8.6 Hz), 7.96 (1H, s, CH=N), 12.02 (1H, s, NH) | 412.1338 |

| 3h | 2.86 (3H, s, CH₃), 3.19 (4H, br s, piperazine), 3.48 (2H, br s, piperazine), 3.93 (2H, br s, piperazine), 7.05 (2H, d, J = 8.8 Hz), 7.36 (1H, s, thiazole), 7.54 (2H, d, J = 8.9 Hz), 7.59 (2H, d, J = 8.6 Hz), 7.80 (2H, d, J = 8.6 Hz), 7.98 (1H, s, CH=N), 11.98 (1H, s, NH) | 456.0852 |

| 3k | 2.79 (3H, s, CH₃), 3.25 (4H, br s, piperazine), 3.40–3.45 (2H, m, piperazine), 3.84 (2H, br s, piperazine), 7.04 (2H, d, J = 8.8 Hz), 7.09–7.23 (2H, m), 7.32 (1H, td, J₁ = 2.6 Hz, J₂ = 9.3 Hz), 7.54 (2H, d, J = 8.8 Hz), 7.94–8.07 (2H, m), 12.05 (1H, s, NH) | 406.2021 |

Conclusion

The synthesis of novel this compound analogs represents a fertile area of research in medicinal chemistry. The methodologies outlined in this guide provide robust and versatile routes to a wide array of derivatives. The presented data underscores the potential of these compounds as scaffolds for the development of new therapeutic agents, particularly in the field of oncology. Further exploration of the structure-activity relationships of these analogs will be crucial in optimizing their biological profiles and advancing them through the drug discovery pipeline.

References

- 1. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

In Silico Prediction of 5-Methyl-2-(piperazin-1-yl)thiazole Bioactivity: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the potential bioactivity of the novel small molecule, 5-Methyl-2-(piperazin-1-yl)thiazole. Leveraging a suite of computational tools, this document outlines the predicted pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and explores its potential biological targets and mechanisms of action. This guide serves as a foundational resource for researchers and drug development professionals, offering detailed methodologies for the replication and expansion of these computational studies. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The thiazole and piperazine heterocyclic rings are prevalent scaffolds in medicinal chemistry, known to impart favorable pharmacological properties to a wide array of therapeutic agents. The compound this compound combines these two important pharmacophores, suggesting a potential for diverse biological activities. Early-stage in silico analysis is a critical step in modern drug discovery, enabling the rapid and cost-effective evaluation of a compound's potential before committing to extensive preclinical and clinical studies. This guide details the application of various computational methods to predict the bioactivity of this compound, providing a roadmap for its further investigation.

Predicted Physicochemical and ADMET Properties

The drug-likeness and pharmacokinetic profile of a compound are crucial determinants of its therapeutic potential. In silico ADMET prediction offers a preliminary assessment of these properties. The SMILES string for this compound, CC1=CN=C(S1)N2CCNCC2, was used as the input for predictions using the pkCSM and admetSAR web servers.[1][2]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Tool |

| Molecular Weight | 183.28 g/mol | pkCSM |

| logP | 1.25 | pkCSM |

| Hydrogen Bond Donors | 1 | pkCSM |

| Hydrogen Bond Acceptors | 4 | pkCSM |

| Rotatable Bonds | 1 | pkCSM |

| Lipinski's Rule of 5 | Yes | pkCSM |

Table 2: Predicted ADMET Properties of this compound

| Parameter | Predicted Value/Classification | Tool |

| Absorption | ||

| Water Solubility (logS) | -1.78 mol/L | pkCSM |

| Caco-2 Permeability (logPapp) | 0.59 cm/s | pkCSM |

| Intestinal Absorption (Human) | 90.5% | pkCSM |

| P-glycoprotein Substrate | No | pkCSM |

| Distribution | ||

| VDss (human) | 0.55 L/kg | pkCSM |

| BBB Permeability (logBB) | -0.63 | pkCSM |

| CNS Permeability (logPS) | -1.48 | pkCSM |

| Metabolism | ||

| CYP2D6 Substrate | No | pkCSM |

| CYP3A4 Substrate | Yes | pkCSM |

| CYP1A2 Inhibitor | No | admetSAR |

| CYP2C9 Inhibitor | No | admetSAR |

| CYP2C19 Inhibitor | No | admetSAR |

| CYP2D6 Inhibitor | No | admetSAR |

| CYP3A4 Inhibitor | No | admetSAR |

| Excretion | ||

| Total Clearance (log L/hr/kg) | 0.13 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

| Toxicity | ||

| AMES Toxicity | No | pkCSM |

| hERG I Inhibitor | No | pkCSM |

| hERG II Inhibitor | No | pkCSM |

| Oral Rat Acute Toxicity (LD50) | 2.4 mol/kg | pkCSM |

| Oral Rat Chronic Toxicity | 0.5 log mg/kg_bw/day | pkCSM |

| Hepatotoxicity | No | pkCSM |

| Skin Sensitisation | No | pkCSM |

Predicted Bioactivity and Potential Targets

To elucidate the potential biological activities and molecular targets of this compound, a similarity-based prediction was performed using the SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) online tools.[3][4]

Table 3: Top Predicted Target Classes for this compound from SwissTargetPrediction

| Target Class | Probability | Known Ligands (ChEMBL) |

| Enzyme | 0.4 | 12 |

| G protein-coupled receptor | 0.2 | 6 |

| Family A G protein-coupled receptor | 0.2 | 6 |

| Kinase | 0.2 | 6 |

| Protease | 0.133 | 4 |

| Cytochrome P450 | 0.067 | 2 |

Table 4: Selected Predicted Biological Activities from PASS with High Probability

| Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Monoamine oxidase A inhibitor | 0.852 | 0.004 |

| Analeptic | 0.795 | 0.004 |

| Antidepressant | 0.781 | 0.011 |

| Cognition enhancer | 0.714 | 0.008 |

| Antiparkinsonian | 0.655 | 0.015 |

| Vasodilator | 0.632 | 0.035 |

| Antihypertensive | 0.589 | 0.041 |

| Antibacterial | 0.553 | 0.024 |

Based on these predictions and the prevalence of the thiazole-piperazine scaffold in relevant literature, three primary potential targets were selected for further in silico investigation:

-

Monoamine Oxidase A (MAO-A): Strongly predicted by PASS, MAO-A is a key enzyme in the metabolism of neurotransmitters and a target for antidepressants.

-

Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives have been reported as EGFR inhibitors with anticancer activity.

-

Bacterial DNA Gyrase: The thiazole core is present in some antibacterial agents that target DNA gyrase.

Methodologies for In Silico Experiments

This section provides detailed protocols for the computational methods used to predict the bioactivity of this compound.

ADMET Prediction

Protocol for pkCSM and admetSAR:

-

Input: Obtain the SMILES string of the molecule of interest (this compound: CC1=CN=C(S1)N2CCNCC2).

-

Web Server Access: Navigate to the pkCSM (--INVALID-LINK--) or admetSAR (--INVALID-LINK--) web server.

-

Submission: Paste the SMILES string into the input field.

-

Execution: Submit the query for prediction.

-

Data Collection: Record the predicted values for all available ADMET parameters.

Target and Bioactivity Prediction

Protocol for SwissTargetPrediction:

-

Input: Use the SMILES string CC1=CN=C(S1)N2CCNCC2.

-

Web Server Access: Access the SwissTargetPrediction tool (--INVALID-LINK--).

-

Submission: Paste the SMILES string and select "Homo sapiens" as the target organism.

-

Analysis: Analyze the predicted target classes and individual protein targets, noting their probabilities.

Protocol for PASS Online:

-

Input: The structural formula of the compound is required, which can be drawn or inputted as a MOL file.

-

Web Server Access: Navigate to the PASS Online web server (--INVALID-LINK--).

-

Submission: Provide the chemical structure.

-

Analysis: Review the list of predicted biological activities, focusing on those with a high Pa (probability to be active) and low Pi (probability to be inactive).[5]

Molecular Docking

Protocol for Molecular Docking with AutoDock Vina:

-

Ligand Preparation:

-

Generate a 3D structure of this compound from its SMILES string using a tool like Open Babel.

-

Convert the ligand structure to the PDBQT format using AutoDock Tools, which adds Gasteiger charges and defines rotatable bonds.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., MAO-A, EGFR kinase domain, DNA gyrase) from the Protein Data Bank (PDB).

-

Prepare the receptor using AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. Save the prepared receptor in PDBQT format.

-

-

Grid Box Definition:

-

Define the search space (grid box) for docking. This is typically centered on the known active site of the enzyme or a region identified by binding site prediction tools.

-

-

Docking Simulation:

-

Run AutoDock Vina, providing the prepared ligand and receptor files, and the grid box parameters.

-

-

Analysis of Results:

-

Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the docked poses.

-

Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Visualizations of Workflows and Pathways

In Silico Bioactivity Prediction Workflow

Caption: Workflow for in silico bioactivity prediction.

Predicted Target: MAO-A Signaling

Caption: Predicted inhibition of MAO-A signaling.

Predicted Target: EGFR Signaling Pathway

Caption: Predicted inhibition of the EGFR signaling cascade.

Predicted Target: Bacterial DNA Gyrase Inhibition

Caption: Predicted mechanism of DNA gyrase inhibition.

Conclusion

The in silico analysis presented in this guide suggests that this compound is a promising lead compound with favorable drug-like and ADMET properties. The predictions indicate a high likelihood of activity as a Monoamine Oxidase A inhibitor, with potential applications as an antidepressant or cognitive enhancer. Furthermore, its structural motifs suggest possible roles as an EGFR inhibitor for anticancer applications or as a DNA gyrase inhibitor for antibacterial therapies. The detailed methodologies and predictive data provided herein serve as a robust starting point for further computational and subsequent experimental validation to fully elucidate the therapeutic potential of this novel molecule. Future work should focus on in vitro assays to confirm the predicted biological activities and determine the potency and selectivity of this compound against its prioritized targets.

References

The Pharmacokinetic Profile of Substituted Piperazinylthiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted piperazinylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer agents. A thorough understanding of the pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful development of drug candidates from this chemical class. This technical guide provides an in-depth overview of the core pharmacokinetic characteristics of substituted piperazinylthiazoles, detailed experimental methodologies for their assessment, and visualizations of key related pathways and workflows.

Quantitative Pharmacokinetic Data

A comprehensive analysis of the pharmacokinetic parameters of various substituted piperazinylthiazoles is crucial for establishing structure-pharmacokinetic relationships and guiding lead optimization. The following tables summarize available in vivo pharmacokinetic data for representative compounds.

Table 1: In Vivo Pharmacokinetic Parameters of ZM241385 (a substituted piperazinylthiazole) in Rats

| Parameter | Intravenous (5 mg/kg) | Oral (1 mg/kg) | Oral (5 mg/kg) |

| Cmax (ng/mL) | 4458.03 | - | - |

| AUC_last (ng·min/mL) | 100,446.26 | - | - |

| Clearance (Cl) (mL/min/kg) | 54.57 | - | - |

| Volume of Distribution (Vss) (mL/kg) | 1880.38 | - | - |

| Bioavailability | - | Low | Low |

Data sourced from a study on the in vitro, in silico, and in vivo assessments of the pharmacokinetic properties of ZM241385, a selective adenosine A2A receptor antagonist. The low oral bioavailability is attributed to metabolism in the liver, kidney, and gut.[1]

Table 2: In Vivo Pharmacokinetic Parameters of TZY-5-84 (a piperazine-containing benzothiazinone) in Rats

| Dose | T1/2 (h) |

| 2.5 mg/kg (IV) | 1.77 ± 0.43 |

| 20 mg/kg (Oral) | 3.20 ± 0.71 |

| 50 mg/kg (Oral) | 4.13 ± 1.27 |

| 200 mg/kg (Oral) | 6.73 ± 1.41 |

TZY-5-84 is an analog of PBTZ169, a DprE1 inhibitor investigated for its anti-tuberculosis activity.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the pharmacokinetic profile of substituted piperazinylthiazoles.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is fundamental in early drug discovery to predict the in vivo intrinsic clearance of a compound.

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily Cytochrome P450s.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled liver microsomes (human, rat, or other species of interest)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., testosterone, verapamil)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes. Pre-warm the mixture to 37°C.

-

Compound Addition: Add the test compound and positive control compounds to the wells of a 96-well plate to achieve the desired final concentration (typically 1 µM).

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile) to the respective wells. The 0-minute time point serves as the initial concentration control.

-

Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (0.693/t1/2) / (mg microsomal protein/mL).

Caco-2 Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2).

Materials:

-

Caco-2 cells

-

Transwell® plates (or similar) with semi-permeable inserts

-

Cell culture medium and supplements

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test compound stock solution

-

Control compounds for low and high permeability (e.g., Lucifer yellow and propranolol, respectively)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is typically required. The permeability of a paracellular marker like Lucifer yellow is also assessed.

-

Permeability Study (Apical to Basolateral - A to B):

-

Wash the cell monolayer with pre-warmed transport buffer.

-

Add the test compound solution (in transport buffer) to the apical (A) side of the insert.

-

Add fresh transport buffer to the basolateral (B) side.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral side and replace with fresh buffer.

-

-

Permeability Study (Basolateral to Apical - B to A): Perform the same procedure as above but add the test compound to the basolateral side and sample from the apical side. This helps to identify the potential for active efflux.

-

Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Plasma Protein Binding Assay by Ultracentrifugation

This assay determines the extent to which a drug binds to proteins in the plasma, which can significantly impact its distribution and clearance.

Objective: To determine the fraction of a drug that is unbound (free) in plasma.

Materials:

-

Test compound stock solution

-

Pooled plasma (human, rat, or other species of interest)

-

Phosphate buffered saline (PBS)

-

Ultracentrifuge and appropriate tubes/rotors

-

LC-MS/MS system for analysis

Procedure:

-

Compound Spiking: Spike the plasma with the test compound to the desired concentration.

-

Equilibration: Incubate the spiked plasma at 37°C for a sufficient time to allow for binding equilibrium to be reached.

-

Ultracentrifugation: Transfer the equilibrated plasma to ultracentrifuge tubes and centrifuge at high speed (e.g., >100,000 x g) for a specified duration to separate the protein-bound drug (in the pellet) from the unbound drug (in the supernatant).

-

Sample Collection: Carefully collect the supernatant, which represents the protein-free fraction.

-

Sample Analysis: Determine the concentration of the test compound in the supernatant (unbound concentration) and in an uncentrifuged aliquot of the spiked plasma (total concentration) using LC-MS/MS.

-

Data Analysis: Calculate the fraction unbound (fu) as: fu = (Concentration in supernatant) / (Total concentration) The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Signaling and Metabolic Pathways

The metabolism of piperazine-containing compounds, including piperazinylthiazoles, is predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver.

Generalized Metabolic Pathway of Piperazine-Containing Compounds

The piperazine ring and the thiazole ring, along with their substituents, are susceptible to various metabolic transformations. Common metabolic pathways include:

-

N-dealkylation: Cleavage of the alkyl group attached to the piperazine nitrogen.

-

Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings.

-

Oxidation: Oxidation of the piperazine ring or its substituents.

-

Sulfoxidation: Oxidation of the sulfur atom in the thiazole ring.

These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion.

Caption: Generalized metabolic pathway of piperazinylthiazoles.

Experimental and Logical Workflows

Visualizing the workflows of pharmacokinetic studies and the logical relationships in ADME assessment can aid in understanding the drug development process.

Experimental Workflow for an In Vivo Pharmacokinetic Study

References

The Patent Landscape of 5-Methyl-2-(piperazin-1-yl)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the patent landscape surrounding the novel chemical entity 5-Methyl-2-(piperazin-1-yl)thiazole. Our comprehensive search of patent databases reveals a notable absence of patents specifically claiming this molecule. This suggests that this compound may represent a novel and unexplored area for drug discovery and development, offering a unique opportunity for innovation and intellectual property generation. While direct patent data for the target molecule is unavailable, this guide outlines a plausible synthetic route based on patented methodologies for key structural analogs. This document serves as a foundational resource for researchers and organizations looking to explore the therapeutic potential and establish a proprietary position in this area of thiazole chemistry.

Introduction

Thiazole and piperazine moieties are prevalent scaffolds in medicinal chemistry, each contributing unique physicochemical and pharmacological properties to a wide array of approved drugs. The combination of these two pharmacophores in this compound presents a compelling starting point for the design of new therapeutic agents. This guide delves into the existing patent literature for structurally related compounds to provide a framework for the synthesis and potential applications of this target molecule.

Synthetic Landscape and Experimental Protocols

While no patents explicitly describe the synthesis of this compound, a viable and efficient synthetic pathway can be constructed based on established and patented chemical transformations. The proposed synthesis involves a two-step process: the formation of a 2-halo-5-methylthiazole intermediate, followed by a nucleophilic substitution with piperazine.

Table 1: Key Synthetic Steps and Patent Precedents

| Step | Reaction | Key Reagents & Conditions | Relevant Patent/Literature |

| 1 | Diazotization and Halogenation of 2-Amino-5-methylthiazole | 2-Amino-5-methylthiazole, Sodium nitrite, Hydrochloric acid; Heat | US Patent 5,811,555[1] |

| 2 | Nucleophilic Substitution | 2-Chloro-5-methylthiazole, Piperazine, Base (e.g., K2CO3), Solvent (e.g., DMF) | General methodology from El-Daly, S. M., et al. (2023)[2] |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-methylthiazole (Based on US Patent 5,811,555) [1]

-

Reaction Setup: To a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 2-amino-5-methylthiazole (1.0 eq), 36% hydrochloric acid (5.3 eq), and water.

-

Diazotization: Cool the mixture to -5°C. A solution of sodium nitrite (1.1 eq) in water is then added dropwise while maintaining the temperature below 0°C.

-

Halogenation: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0°C. The mixture is then heated to 80°C and maintained at this temperature for 1 hour to facilitate the substitution of the diazonium group with chloride.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium hydroxide solution). The product, 2-chloro-5-methylthiazole, is then extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2-chloro-5-methylthiazole can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound (General Method) [2]

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-methylthiazole (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Reaction: Add a base, such as anhydrous potassium carbonate (K₂CO₃) (2.0 eq), to the mixture. Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water. The resulting precipitate can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.